![molecular formula C12H15NO2 B1409472 N-allyl-N-(2-hydroxyethyl)benzamide CAS No. 1594894-76-4](/img/structure/B1409472.png)
N-allyl-N-(2-hydroxyethyl)benzamide
Overview
Description
N-allyl-N-(2-hydroxyethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(2-hydroxyethyl)benzamide typically involves the reaction of benzoyl chloride with N-allyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using sodium azide results in the formation of azides.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties:
Research has indicated that benzamide derivatives, including N-allyl-N-(2-hydroxyethyl)benzamide, demonstrate significant analgesic activity. They are being investigated for their potential use in pain relief, surpassing traditional opioids in efficacy while minimizing dependency risks. A patent highlights the effectiveness of related compounds against various types of pain, including traumatic and cancer-related pain .
Digestive Health:
Another notable application is in promoting digestive health. The compound has been linked to enhancing bile secretion, which aids in fat digestion and absorption. This property makes it beneficial for treating functional dyspepsia and digestive disorders associated with liver and biliary diseases such as cirrhosis and cholecystitis .
Organic Synthesis
Amide Bond Formation:
this compound is utilized in the synthesis of amides through various methods, including microwave-assisted reactions. Studies have shown that the compound can be synthesized efficiently from ethyl salicylate and amines, yielding high conversions and purity levels . The ability to form amide bonds is crucial for creating complex organic molecules.
Oxidative Cyclization:
Recent advancements have demonstrated the use of N-allyl benzamides in enantioselective oxidative cyclization reactions. This process allows for the formation of chiral molecules that are essential in drug development. For instance, a study detailed how N-allyl benzamides could be transformed into oxazolines with high enantiomeric excess, showcasing its utility as a building block for synthesizing chiral pharmaceuticals .
Materials Science
Polymer Development:
The compound has been explored for its potential in creating poly(2-oxazoline) gels, which are valuable for drug delivery systems. These gels can provide controlled release of therapeutic agents, making them suitable for various biomedical applications .
Mechanism of Action
The mechanism of action of N-allyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
N-allylbenzamide: Similar in structure but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)benzamide: Similar but lacks the allyl group.
N-prop-2-enylbenzamide: Another similar compound with slight structural differences.
Uniqueness
N-allyl-N-(2-hydroxyethyl)benzamide is unique due to the presence of both the allyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Biological Activity
N-allyl-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-aminoethanol in the presence of a base, followed by the introduction of an allyl group. The reaction conditions can be optimized to enhance yield and purity.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains. For instance, derivatives of benzamide have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Research highlights the potential of this compound as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitors of MAO are crucial in treating neurological disorders such as Parkinson's disease. A study demonstrated that certain benzamide derivatives could effectively inhibit MAO-B, suggesting a similar potential for this compound .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, the specific activity of this compound remains to be fully elucidated. Comparative studies show that modifications to the benzamide structure can significantly influence cytotoxicity .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various benzamide derivatives, this compound was tested alongside other compounds. The results indicated a moderate inhibitory effect against E. coli, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The compound demonstrated a capacity to reduce neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | MIC against E. coli: 50 µg/mL | |
MAO-B Inhibition | Significant inhibition observed | |
Cytotoxicity | Varies by derivative |
Table 2: Comparative Cytotoxicity Data
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-prop-2-enylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-8-13(9-10-14)12(15)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVNVUCBWGJRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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